molecular formula C27H36N4O2 B2532283 N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-88-8

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2532283
CAS RN: 922119-88-8
M. Wt: 448.611
InChI Key: ADCJBMJTIDYVKA-UHFFFAOYSA-N
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Description

The compound “N-mesityl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide” is a complex organic molecule. It contains several functional groups, including an amide group, a pyrrolidine ring, and a tetrahydroquinoline ring . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically require techniques such as X-ray crystallography.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the N-mesityl group in NHC-catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs .

Scientific Research Applications

Hemodynamic Profile and Vasodilation

A study highlighted the synthesis and testing of a series of compounds within the same structural family as N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide, focusing on their blood pressure-lowering properties. Among these, certain alkyl derivatives displayed significant antihypertensive effects, characterized by their hemodynamic profile indicative of arteriolar dilation. These compounds also demonstrated potent inhibition of cAMP phosphodiesterase and platelet aggregation, suggesting their utility in cardiovascular research (Lal et al., 1984).

Lewis Acidity and Carboxylate Binding

Research on mononuclear iron(II) carboxylate complexes using a sterically hindered benzoate ligand related to the compound of interest revealed insights into carboxylate binding modes. These findings could be crucial for understanding biological systems' functionality and developing novel bioactive compounds (Hagadorn, Que, & Tolman, 2000).

Zinc Sensor Development

In another study, bisquinoline derivatives were synthesized to investigate their fluorescent responses toward zinc ions. These findings are significant for developing sensors and probes in biological research, particularly for tracking and analyzing zinc ion concentrations in various environments (Mikata et al., 2009).

Synthetic Chemistry and Molecular Design

Further research explored the synthesis of mononuclear zinc(II) complexes with Schiff bases derived from 2-acetylpyridine, showcasing the structural versatility and potential for creating complex molecular designs. Such studies contribute to advancing synthetic chemistry and the development of new materials and catalysts (Han, 2011).

Neurotoxicity and Parkinson's Disease

Interestingly, derivatives within this compound's family have been identified in the human brain, with variations observed between parkinsonian and normal brains. This suggests a potential link to neurotoxicity and Parkinson's disease, offering a pathway for neurodegenerative disease research (Niwa et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential pharmaceutical applications, its mechanism of action would involve its interactions with biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-18-14-19(2)25(20(3)15-18)29-27(33)26(32)28-17-24(31-12-5-6-13-31)22-9-10-23-21(16-22)8-7-11-30(23)4/h9-10,14-16,24H,5-8,11-13,17H2,1-4H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJBMJTIDYVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide

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